N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-15(18)16-13-5-7-14(8-6-13)17-9-3-4-10-21(17,19)20/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIGPBDTKPMWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2-thiazinane ring: This step involves the cyclization of a suitable precursor, such as a sulfonamide, under acidic or basic conditions to form the 1,2-thiazinane ring.
Introduction of the sulfone group: The 1,2-thiazinane ring is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.
Attachment of the phenyl ring: The sulfone-containing 1,2-thiazinane is then coupled with a phenyl derivative through a nucleophilic substitution reaction.
Formation of the 3-methylbutanamide moiety: Finally, the phenyl derivative is reacted with 3-methylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbutanamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: Shares the 1,2-thiazinane ring with a sulfone group but lacks the 3-methylbutanamide moiety.
2-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide: Contains a similar 1,2-thiazinane ring but with different substituents.
Uniqueness
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings through a comprehensive review of available literature.
Chemical Structure and Properties
The compound features a unique thiazinane ring structure combined with a phenyl moiety and an amide functional group. The molecular formula is , and it has a molecular weight of 415.5 g/mol. Its structural uniqueness contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O5S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1324097-83-7 |
Enzyme Inhibition
Enzyme inhibition is another area where this compound may play a significant role. Compounds containing similar functional groups have been shown to act as inhibitors for enzymes involved in critical biological pathways. For instance, the inhibition of serine proteases and other enzymes has been documented in related thiazine derivatives, hinting at possible similar activities for this compound.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazinane ring may facilitate binding to these targets due to its unique electronic properties and steric configuration. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Study 1: Antimicrobial Activity
A comparative study evaluated the antimicrobial properties of various thiazine derivatives. Results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Study 2: Enzyme Inhibition
In a separate investigation focusing on enzyme inhibition, compounds structurally related to this compound were tested against key metabolic enzymes. The results showed that these compounds could inhibit enzyme activity by binding to the active site, thereby reducing substrate turnover and influencing metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbutanamide, and what critical intermediates should be monitored?
- Methodological Answer : The synthesis typically involves sequential steps: (i) formation of the 1,2-thiazinan-1,1-dioxide ring via cyclization of a sulfonamide precursor under acidic conditions, (ii) coupling of the thiazinan moiety to a substituted phenyl group via Ullmann or Buchwald-Hartwig amination, and (iii) final amidation with 3-methylbutanoyl chloride. Key intermediates include the sulfonamide precursor (e.g., 1,2-thiazinan-1,1-dioxide) and the phenyl-thiazinan intermediate, which should be monitored using HPLC and LC-MS to ensure regiochemical fidelity .
Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for verifying purity (>95% by HPLC). Stability under hygroscopic or oxidative conditions can be assessed via accelerated degradation studies using thermal gravimetric analysis (TGA) and dynamic vapor sorption (DVS). Solid-state NMR (ssNMR) is recommended for detecting polymorphic transitions during storage .
Q. How can researchers mitigate synthetic challenges such as low yields in the cyclization step of the 1,2-thiazinan-1,1-dioxide moiety?
- Methodological Answer : Low yields during cyclization may arise from incomplete sulfonamide activation. Optimize reaction conditions using catalytic p-toluenesulfonic acid (pTSA) in refluxing toluene. Alternatively, microwave-assisted synthesis at 120°C for 2 hours improves reaction efficiency. Monitor intermediates via in-situ FTIR to track sulfonyl group reactivity .
Advanced Research Questions
Q. How can solid-state NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Dynamic Nuclear Polarization (DNP)-enhanced ssNMR can elucidate hydrogen-bonding networks and conformational flexibility in amorphous phases. Single-crystal X-ray diffraction (e.g., using synchrotron radiation) resolves dihedral angles between the thiazinan ring and phenyl group, critical for understanding steric effects on bioactivity. For example, dihedral angles >35° correlate with reduced receptor binding .
Q. What strategies are effective in optimizing M1/M4 receptor selectivity for this compound, given conflicting IC₅₀ data across receptor subtypes?
- Methodological Answer : Employ structure-activity relationship (SAR) studies focusing on substituents at the 3-methylbutanamide moiety. Introduce bulkier alkyl groups (e.g., tert-butyl) to enhance M1 selectivity via steric hindrance at non-target receptors. Use functional assays (e.g., calcium flux in CHO-K1 cells) to validate subtype-specific antagonism. Contradictions in IC₅₀ values may arise from assay variability; cross-validate using radioligand binding assays .
Q. How do intramolecular hydrogen bonding and conformational dynamics influence the biological activity of this compound?
- Methodological Answer : Intramolecular C–H⋯O hydrogen bonds (observed in X-ray structures) stabilize a planar thiazinan ring, enhancing membrane permeability. Molecular dynamics (MD) simulations reveal that conformational flexibility at the phenyl-thiazinan junction modulates binding kinetics to hydrophobic pockets in target proteins. Disruption of these bonds (e.g., via deuterium exchange) reduces potency by >50% .
Q. What in vivo models are appropriate for evaluating the pharmacokinetic profile of this compound, considering its structural similarity to known kinase inhibitors?
- Methodological Answer : Use Sprague-Dawley rats for preliminary PK studies, with LC-MS/MS quantification of plasma concentrations. For CNS-targeted applications, employ transgenic mice expressing humanized M1 receptors. Monitor metabolite formation (e.g., sulfone reduction products) via UPLC-QTOF, as structural analogs show hepatic glucuronidation as a major clearance pathway .
Q. What computational methods are suitable for predicting the binding modes of this compound to non-target proteins identified in off-target screening?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with ensemble-based pharmacophore modeling to predict off-target interactions. Validate using MD simulations (AMBER or GROMACS) to assess binding stability to proteins like cytochrome P450 3A4. For high-confidence predictions, integrate cryo-EM data of protein-ligand complexes .
Data Contradiction Analysis
- Example : Discrepancies in reported IC₅₀ values for receptor subtypes may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. To resolve, standardize protocols using reference inhibitors (e.g., staurosporine for kinase profiling) and perform cross-laboratory validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
